

Physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-1,2,3,4-tetrahydroisoquinoline
Cat. No.:	B049506

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the versatile tetrahydroisoquinoline scaffold. This heterocyclic compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bromine atom on the aromatic ring, provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules with diverse biological activities. The tetrahydroisoquinoline core is a well-established pharmacophore present in numerous natural products and clinically used drugs, exhibiting a broad spectrum of biological effects.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **5-Bromo-1,2,3,4-tetrahydroisoquinoline**, its synthesis, and its reactivity, with a focus on its application in drug discovery and development.

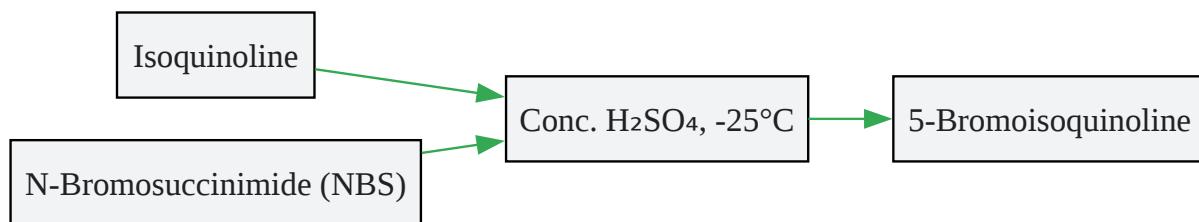
Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is presented below. It is important to note that while some experimental data is available, certain properties are predicted and should be considered as such.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ BrN	[2]
Molecular Weight	212.09 g/mol	[2]
CAS Number	81237-69-6	[2]
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	294.3 ± 40.0 °C (Predicted)	-
Density	1.428 ± 0.06 g/cm ³ (Predicted)	-
pKa	8.99 ± 0.20 (Predicted)	-
Solubility	Not specified	-

Spectroscopic Data: While specific spectral data with peak assignments for **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is not readily available in the public domain, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra.[\[3\]](#) General spectral features of the tetrahydroisoquinoline core are well-documented.[\[4\]](#)

Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline


The synthesis of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is typically achieved through a two-step process starting from isoquinoline. The first step involves the bromination of isoquinoline to yield 5-bromoisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

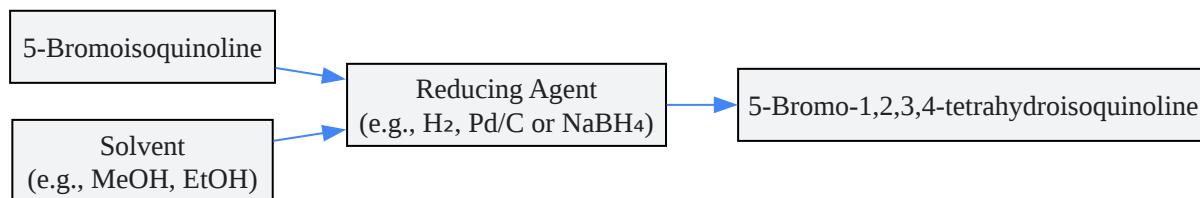
Step 1: Synthesis of 5-Bromoisoquinoline

A detailed and reliable procedure for the synthesis of 5-bromoisoquinoline has been reported in *Organic Syntheses*.[\[5\]](#) This method offers good yield and high purity of the product.

Experimental Protocol:

- Reaction Setup: A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C.[5]
- Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.[5]
- Bromination: The solution is cooled to -25°C in a dry ice-acetone bath. N-Bromosuccinimide (NBS) (64.6 g, 363 mmol) is added in portions, keeping the internal temperature between -22 and -26°C. The mixture is stirred for 2 hours at $-22 \pm 1^\circ\text{C}$ and then for 3 hours at $-18 \pm 1^\circ\text{C}$.[5]
- Work-up: The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is adjusted to 9.0 with 25% aqueous NH₃, keeping the temperature below 25°C.[5]
- Extraction: The alkaline suspension is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated.[5]
- Purification: The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 5-bromoisoquinoline as a white solid.[5]

[Click to download full resolution via product page](#)


Synthesis of 5-Bromoisoquinoline.

Step 2: Reduction of 5-Bromoisoquinoline to 5-Bromo-1,2,3,4-tetrahydroisoquinoline

The reduction of the pyridine ring in 5-bromoisoquinoline can be achieved using various reducing agents. Common methods for the reduction of isoquinolines to tetrahydroisoquinolines include catalytic hydrogenation and the use of hydride reducing agents like sodium borohydride.[6]

General Experimental Protocol (Catalytic Hydrogenation):

- Reaction Setup: 5-Bromoisoquinoline is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
- Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.
- Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
- Purification: The crude **5-Bromo-1,2,3,4-tetrahydroisoquinoline** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

[Click to download full resolution via product page](#)

Reduction to **5-Bromo-1,2,3,4-tetrahydroisoquinoline**.

Chemical Reactivity and Synthetic Applications

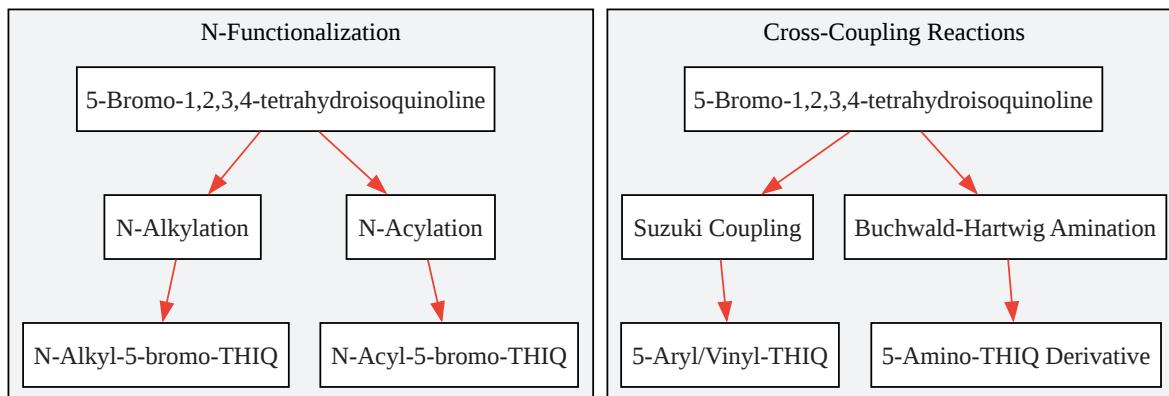
The chemical reactivity of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is characterized by the nucleophilicity of the secondary amine and the presence of the aryl bromide, which can

participate in various cross-coupling reactions.

N-Functionalization Reactions

The secondary amine of the tetrahydroisoquinoline ring is readily functionalized through N-alkylation and N-acylation reactions.

- N-Alkylation: This reaction involves the deprotonation of the amine with a base followed by reaction with an alkylating agent (e.g., an alkyl halide) to introduce a substituent on the nitrogen atom.[\[7\]](#)
- N-Acylation: Acyl groups can be introduced by reacting the amine with acylating agents such as acid chlorides or anhydrides.

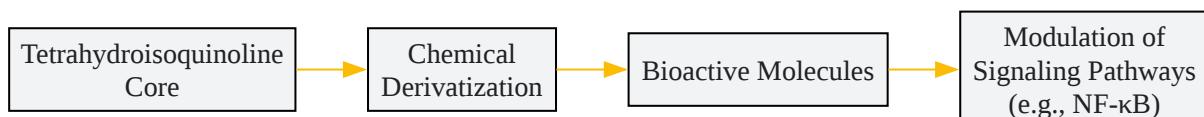

Cross-Coupling Reactions

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 5-position.
- Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of 5-amino-tetrahydroisoquinoline derivatives.

Role in the Synthesis of Vaniprevir

A significant application of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** is its use as a key intermediate in the synthesis of Vaniprevir (MK-7009), a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4a protease.[\[8\]](#)


[Click to download full resolution via product page](#)

Key Reactions of **5-Bromo-1,2,3,4-tetrahydroisoquinoline**.

Role in Drug Discovery and Signaling Pathways

While **5-Bromo-1,2,3,4-tetrahydroisoquinoline** itself is primarily a synthetic intermediate, the tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules.^{[6][9]} Derivatives of tetrahydroisoquinoline have been reported to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.^{[6][10]}

Although there is no direct evidence of **5-Bromo-1,2,3,4-tetrahydroisoquinoline** being involved in specific signaling pathways, its derivatives have been designed to target various biological pathways. For instance, certain tetrahydroisoquinoline derivatives have been developed as potent anticancer agents that target the NF-κB signaling pathway.^[11] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer. The general structure of these inhibitors often involves a functionalized tetrahydroisoquinoline core.

[Click to download full resolution via product page](#)

Role of the THIQ Scaffold in Drug Discovery.

Conclusion

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials and the dual reactivity of its secondary amine and aryl bromide functionalities allow for the construction of a diverse range of complex molecules. Its role as a key intermediate in the synthesis of the HCV protease inhibitor Vaniprevir underscores its importance in the pharmaceutical industry. While the direct biological activity of this specific compound is not extensively studied, the broader class of tetrahydroisoquinoline derivatives continues to be a rich source of inspiration for the design of novel therapeutic agents targeting a variety of signaling pathways and disease states. This technical guide provides a foundational understanding of the properties and reactivity of **5-Bromo-1,2,3,4-tetrahydroisoquinoline**, which will be of significant value to researchers and scientists engaged in the synthesis and development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]
- 5. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. [Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 10. [Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry](https://ophcj.nuph.edu.ua) [ophcj.nuph.edu.ua]
- 11. [Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049506#physical-and-chemical-properties-of-5-bromo-1-2-3-4-tetrahydroisoquinoline\]](https://www.benchchem.com/product/b049506#physical-and-chemical-properties-of-5-bromo-1-2-3-4-tetrahydroisoquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com